molecular formula C13H11BrN2O4 B11673454 N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11673454
M. Wt: 339.14 g/mol
InChI Key: AATAXXUSARPGCX-CHHVJCJISA-N
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Description

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide is a chemical compound known for its unique structure and properties It is a derivative of furan-2-carbohydrazide and contains a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring

Preparation Methods

The synthesis of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and furan-2-carbohydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer cells, the compound induces apoptosis by activating the intrinsic pathway and inhibiting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H11BrN2O4/c1-19-11-6-8(5-9(14)12(11)17)7-15-16-13(18)10-3-2-4-20-10/h2-7,17H,1H3,(H,16,18)/b15-7-

InChI Key

AATAXXUSARPGCX-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC=CO2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CO2)Br)O

Origin of Product

United States

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